Methyl 2-methyl-7-oxo-5,6,7,8-tetrahydroquinazoline-4-carboxylate
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Overview
Description
Methyl 2-methyl-7-oxo-5,6,7,8-tetrahydroquinazoline-4-carboxylate is a heterocyclic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a quinazoline core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-7-oxo-5,6,7,8-tetrahydroquinazoline-4-carboxylate typically involves the reaction of 2-aminobenzamide with ethyl acetoacetate under acidic conditions. The reaction proceeds through a cyclization process, forming the quinazoline ring system. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and heating to promote the cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-7-oxo-5,6,7,8-tetrahydroquinazoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction can produce alcohol derivatives.
Scientific Research Applications
Methyl 2-methyl-7-oxo-5,6,7,8-tetrahydroquinazoline-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. It has shown promise in the development of anti-cancer and anti-inflammatory agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Industrial Applications: It is used in the production of fine chemicals and as a building block in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of methyl 2-methyl-7-oxo-5,6,7,8-tetrahydroquinazoline-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects. The exact molecular pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound of the quinazoline family, known for its biological activity.
2-Methylquinazoline: A derivative with a similar structure but lacking the ketone and ester functional groups.
7-Oxoquinazoline: A compound with a similar core structure but different substituents.
Uniqueness
Methyl 2-methyl-7-oxo-5,6,7,8-tetrahydroquinazoline-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as a pharmacophore make it a valuable compound in scientific research.
Properties
CAS No. |
944902-51-6 |
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Molecular Formula |
C11H12N2O3 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
methyl 2-methyl-7-oxo-6,8-dihydro-5H-quinazoline-4-carboxylate |
InChI |
InChI=1S/C11H12N2O3/c1-6-12-9-5-7(14)3-4-8(9)10(13-6)11(15)16-2/h3-5H2,1-2H3 |
InChI Key |
GBIZRGYQAUWRQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(CCC(=O)C2)C(=N1)C(=O)OC |
Origin of Product |
United States |
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